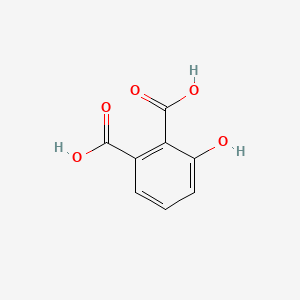

3-Hydroxyphthalic acid

Description

Contextualization within Aromatic Carboxylic Acid Chemistry

Aromatic carboxylic acids are a cornerstone of organic chemistry, with phthalic acid and its isomers serving as fundamental building blocks in the polymer and dye industries. rsc.org 3-Hydroxyphthalic acid distinguishes itself within this class by the presence of a hydroxyl group, which significantly influences its chemical reactivity and physical properties. This additional functional group introduces possibilities for electrophilic and nucleophilic substitution reactions, as well as opportunities for chelation and coordination chemistry that are not available to its parent compound, phthalic acid.

The positioning of the three functional groups on the aromatic ring is crucial. The ortho-dicarboxylic acid arrangement allows for the facile formation of a cyclic anhydride (B1165640), 3-hydroxyphthalic anhydride, a key intermediate in many synthetic pathways. scielo.org.mx The hydroxyl group at the 3-position imparts specific electronic and steric characteristics, influencing the acidity of the carboxylic acid groups and directing the regioselectivity of further chemical modifications.

Significance in Synthetic Organic Chemistry

The true value of this compound lies in its role as a versatile starting material and intermediate in synthetic organic chemistry. sigmaaldrich.comrsc.org Its anhydride, 3-hydroxyphthalic anhydride, is a particularly valuable precursor for the synthesis of a wide range of more complex molecules. scielo.org.mxgoogle.com This includes the preparation of substituted phthalimides, which are important structural motifs in various biologically active compounds. scielo.org.mx

The presence of the hydroxyl group allows for its conversion into other functional groups, such as ethers and esters, further expanding the synthetic possibilities. google.com For instance, the reaction of 3-hydroxyphthalic anhydride with various nucleophiles can lead to the formation of unsymmetrical phthalic acid derivatives, which are often challenging to synthesize through other methods. google.com This capability makes this compound a key building block for creating molecules with tailored properties for applications in materials science and medicinal chemistry.

Overview of Current Research Trajectories

Current research involving this compound and its derivatives is diverse and expanding. A significant area of focus is in the development of novel polymers. The anhydride form, 3-hydroxyphthalic anhydride, serves as a monomer for the production of heat-resistant polymers like polyesters and polyimides. scielo.org.mxgoogle.com The hydroxyl group can be further functionalized to introduce specific properties into the resulting polymer, such as improved solubility, altered thermal stability, or the ability to cross-link.

In the realm of medicinal chemistry, derivatives of this compound are being investigated for their potential biological activities. scielo.org.mx For example, certain phthalimide (B116566) derivatives have shown promise in various therapeutic areas. scielo.org.mx Additionally, the ability of this compound to act as a ligand for metal ions is being explored in the field of coordination chemistry. The formation of metal-organic frameworks (MOFs) and coordination polymers with unique structural and functional properties is an active area of investigation. These materials have potential applications in catalysis, gas storage, and separation technologies.

Furthermore, the synthesis of novel dyes and pigments utilizing this compound as a precursor continues to be an area of interest, building upon the historical importance of phthalic acid derivatives in the dye industry.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₆O₅ nih.govnih.govchemspider.com |

| Molecular Weight | 182.13 g/mol nih.govcymitquimica.com |

| IUPAC Name | This compound nih.gov |

| CAS Number | 601-97-8 nih.gov |

| Density | 1.612 g/cm³ chemsrc.com |

| Boiling Point | 422.5°C at 760 mmHg chemsrc.com |

| Melting Point | Information not available in the provided sources |

Structure

2D Structure

Propriétés

IUPAC Name |

3-hydroxyphthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O5/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,9H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUOZFHYBCRUOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208848 | |

| Record name | 3-Hydroxyphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601-97-8 | |

| Record name | 3-Hydroxyphthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=601-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyphthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyphthalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxyphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyphthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8LUD5V352 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 3 Hydroxyphthalic Acid

Direct Synthesis Strategies

Direct synthesis strategies provide efficient routes to 3-hydroxyphthalic acid and its corresponding anhydride (B1165640), often starting from readily available precursors. These methods include nucleophilic substitution on halogenated phthalic anhydrides and conceptually related photochemical rearrangements.

Synthesis from Halogenated Phthalic Anhydride Precursors

A prominent route to this compound involves the conversion of 3-halophthalic anhydrides. This transformation is typically achieved through nucleophilic substitution of the halogen atom.

While various catalytic systems are employed in organic synthesis, specific details on transition metal-catalyzed hydrolysis for the direct conversion of 3-halophthalic anhydrides to this compound are not extensively documented in the reviewed literature. More common methods, such as the use of alkali metal bicarbonates, are generally preferred for this transformation on an industrial scale.

A well-established and industrially viable method for producing 3-hydroxyphthalic anhydride is the reaction of a 3-halophthalic anhydride with an alkali metal bicarbonate. google.com This process is conducted in an inert solvent and requires a phase-transfer catalyst to facilitate the reaction between the organic substrate and the inorganic bicarbonate. google.com The use of a weak base like sodium or potassium bicarbonate is advantageous due to its low cost and safety. google.com The reaction proceeds by stirring a suspension of the reactants at elevated temperatures. google.com

Table 1: Reaction Conditions for Synthesis from 3-Halophthalic Anhydride

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 3-Halophthalic anhydride (X = F, Cl, Br, I) | google.com |

| Reagent | Alkali metal bicarbonate (e.g., NaHCO₃, KHCO₃) | google.com |

| Catalyst | Phase-transfer catalyst (e.g., phosphonium (B103445) or sulfonium (B1226848) salt) | google.com |

| Solvent | Inert solvent | google.com |

| Temperature | 170–250 °C (preferred range 200–240 °C) | google.com |

| Reaction Time | 1–24 hours (preferred range 2–12 hours) | google.com |

Photochemical Rearrangement Pathways of Bicyclo[3.1.0]hex-3-en-2-ones for Hydroxybenzoic Acid Derivatives (Conceptual Relevance for Phthalic Acid Analogs)

Photochemical rearrangements offer an alternative strategy for synthesizing hydroxy-substituted aromatic acids. cdnsciencepub.comcdnsciencepub.combohrium.com Specifically, the irradiation of substituted bicyclo[3.1.0]hex-3-en-2-ones can yield 3-hydroxybenzoic acid derivatives. cdnsciencepub.comcdnsciencepub.comresearchgate.net This process involves a photo-induced rearrangement that can proceed through a diradical or zwitterionic intermediate, which then forms the phenol (B47542) derivative. cdnsciencepub.com

While this method directly produces 3-hydroxybenzoic acid derivatives, its relevance to this compound is conceptual. cdnsciencepub.comresearchgate.netresearchgate.net It demonstrates a viable pathway for creating the challenging meta-hydroxy substituted aromatic acid motif from a non-aromatic bicyclic precursor. cdnsciencepub.com This synthetic principle could potentially be adapted for precursors that would yield the dicarboxylic acid structure of phthalic acid analogs. The reaction is typically carried out by irradiating the bicyclic enone in a solvent like acetone (B3395972) with UV light. cdnsciencepub.com

Diels-Alder Cycloaddition Reactions Leading to Phthalic Acid Derivatives

The Diels-Alder reaction is a powerful tool in organic chemistry for constructing six-membered rings, which can be precursors to aromatic systems like phthalic acid derivatives. google.comzbaqchem.com This approach is particularly valuable for creating bio-based routes to these important chemical compounds. google.comgoogle.comuu.nl

In this synthetic approach, furan (B31954) derivatives, which can be derived from biomass, act as the diene in a [4+2] cycloaddition reaction with a suitable dienophile. google.comgoogle.comrsc.org For instance, reacting furan or furfuryl alcohol with a dienophile like maleic anhydride leads to a 7-oxanorbornene adduct. zbaqchem.comgoogle.comrsc.org This intermediate can then be subjected to a dehydration and aromatization process to yield the final phthalic anhydride product. google.com

Researchers have focused on improving these bio-based routes to enhance atom economy and avoid expensive or difficult-to-recycle reagents that were a drawback of earlier methods. google.comgoogle.com The reaction of furfuryl alcohol with a dienophile containing a leaving group can lead to a clean formation of a phthalide (B148349) intermediate, which can be further converted to phthalic acid compounds. google.comuu.nl

Table 2: General Scheme for Diels-Alder Synthesis of Phthalic Acid Derivatives

| Reactant Type | Example | Role | Reference |

|---|---|---|---|

| Diene | Furan, Furfuryl alcohol | Bio-based precursor providing the 4-carbon unit | google.comgoogle.com |

| Dienophile | Maleic anhydride, α,β-unsaturated carbonyls | Provides the 2-carbon unit to complete the six-membered ring | google.comzbaqchem.comgoogle.com |

| Intermediate | 7-oxanorbornene adduct, Phthalide | Bicyclic product of the cycloaddition | google.comrsc.org |

| Final Product | Phthalic anhydride / Phthalic acid derivatives | Formed after aromatization/further processing | google.comuu.nl |

Regioselective Considerations in Adduct Formation

The formation of adducts in reactions such as the Diels-Alder cycloaddition is fundamentally governed by regioselectivity, which is dictated primarily by electronic effects within the reacting molecules. youtube.com When an unsymmetrical diene reacts with an unsymmetrical dienophile, the possibility of forming multiple constitutional isomers, or regioisomers, arises. masterorganicchemistry.com The reaction, however, typically shows a preference for one isomer over others, a phenomenon known as regioselectivity. masterorganicchemistry.com

In the context of a Diels-Alder reaction, the diene is commonly substituted with an electron-donating group (EDG), while the dienophile possesses an electron-withdrawing group (EWG). youtube.com This arrangement polarizes the molecules, creating partial positive and negative charges on the terminal carbons of both the diene and dienophile. youtube.com The major product of the reaction results from the alignment of opposite partial charges between the two reacting species. youtube.com

For a dienophile like 3-hydroxyphthalic anhydride, the hydroxyl group (-OH) acts as an electron-donating group, while the anhydride functionality contains electron-withdrawing carbonyl groups. This creates a specific electronic polarization. The regiochemical outcome of its reaction with an unsymmetrical diene will depend on how the partial charges on the diene align with the partial charges on the dienophile. Generally, Diels-Alder reactions favor the formation of "ortho" (1,2) and "para" (1,4) substituted products, while "meta" (1,3) products are typically minor byproducts. masterorganicchemistry.com The precise outcome is determined by matching the most nucleophilic site on the diene with the most electrophilic site on the dienophile. researchgate.net

Table 1: Factors Influencing Regioselectivity in Diels-Alder Reactions

| Factor | Description | Influence on 3-Hydroxyphthalic Anhydride Reactions |

|---|---|---|

| Electronic Effects | The polarization of the diene and dienophile due to electron-donating or electron-withdrawing groups. youtube.com | The -OH group (EDG) and anhydride carbonyls (EWG) create partial charges, directing the approach of the diene. |

| Frontier Molecular Orbitals (FMO) | The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The orbital coefficients determine the preferred sites of bond formation. | The substituents (-OH and anhydride) alter the energies and coefficients of the FMOs, favoring one regioisomeric transition state over another. |

| Product Stability | The relative thermodynamic stability of the possible regioisomeric products. | While kinetically controlled, the stability of the "ortho" or "para" adducts can play a role. "Meta" products are generally less favored. masterorganicchemistry.com |

Production from Phthalic Anhydride Derivatives

The synthesis of this compound can be efficiently achieved starting from its corresponding anhydride, 3-hydroxyphthalic anhydride. This precursor is a valuable raw material for producing not only heat-resistant polymers but also physiologically active substances. chemicalbook.comscielo.org.mx

Hydrolysis of 3-Hydroxyphthalic Anhydride

The direct hydrolysis of an acid anhydride is a common method for producing the corresponding dicarboxylic acid. In this reaction, the anhydride ring is opened by the nucleophilic attack of water.

The hydrolysis of phthalic anhydride, and by extension its derivatives, is a reaction whose kinetics have been studied extensively. researchgate.netnih.gov The process involves the formation of the dicarboxylic acid upon reaction with water. researchgate.net The reaction can be accelerated by various bases which can act as nucleophiles or as general base catalysts for the water reaction. nih.gov For the hydrolysis of 3-hydroxyphthalic anhydride, the anhydride ring is cleaved, resulting in the formation of this compound. The presence of the hydroxyl group can influence the reaction rate compared to unsubstituted phthalic anhydride due to its electronic effects.

Table 2: General Conditions for Anhydride Hydrolysis

| Parameter | Condition/Reagent | Purpose |

|---|---|---|

| Reactant | 3-Hydroxyphthalic Anhydride | The starting precursor for the synthesis. |

| Reagent | Water (H₂O) | Acts as the nucleophile to open the anhydride ring. |

| Catalyst (Optional) | Acids or Bases (e.g., acetate (B1210297), phosphate) nih.gov | To increase the rate of the hydrolysis reaction. nih.gov |

| Product | This compound | The target dicarboxylic acid. |

Esterification and Hydrolysis of 3-Hydroxyphthalic Anhydride to Phthalates

An alternative pathway to this compound involves a two-step sequence: the esterification of 3-hydroxyphthalic anhydride to form a phthalate (B1215562) ester, followed by the hydrolysis of that ester.

Phthalate esters are typically synthesized through the esterification reaction of a phthalic anhydride with an alcohol. nih.govcu.edu.tr This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. cu.edu.tr In the case of 3-hydroxyphthalic anhydride, reaction with an alcohol (e.g., methanol (B129727) or ethanol) would first yield a 3-hydroxyphthalate monoester or diester.

The subsequent step is the hydrolysis of the phthalate ester. This reaction can proceed through acid-catalyzed, base-catalyzed, or neutral mechanisms, and it occurs in two steps. researchgate.net The first hydrolytic step produces a monoester and an alcohol molecule. researchgate.net The second hydrolysis step converts the monoester into the final phthalic acid and a second alcohol molecule. researchgate.net This sequential hydrolysis of a 3-hydroxyphthalate ester would ultimately yield this compound.

Table 3: Two-Step Synthesis via Esterification-Hydrolysis

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Esterification | Reaction of 3-hydroxyphthalic anhydride with an alcohol. nih.gov | Alcohol (e.g., ROH), Acid Catalyst (optional) cu.edu.tr | 3-Hydroxyphthalate Ester |

| 2. Hydrolysis | Reaction of the ester with water. researchgate.net | Water (H₂O), Acid or Base Catalyst researchgate.net | This compound |

Chemical Reactivity and Transformation Mechanisms of 3 Hydroxyphthalic Acid

Carboxylic Acid Functional Group Reactivity

The two carboxylic acid groups on the benzene (B151609) ring are the primary sites for many of the characteristic reactions of 3-hydroxyphthalic acid. Their proximity on the aromatic ring influences their reactivity, particularly in anhydride (B1165640) formation.

Esterification Reactions for Derivative Synthesis

Esterification is a fundamental reaction of the carboxylic acid groups in this compound, leading to the formation of mono- and di-ester derivatives. These reactions are crucial for creating intermediates used in further synthetic applications.

The formation of monomethyl esters of this compound can be achieved by reacting 3-hydroxyphthalic anhydride with methanol (B129727). researchgate.netacs.org This reaction yields a mixture of the two possible isomeric monomethyl esters, the 1-methyl and 2-methyl esters, in approximately a 3:2 ratio. researchgate.net The crude mixture of monomethyl esters can be challenging to separate directly. acs.org

A significant application of these monomethyl esters is their selective reduction. Research has described a method for the selective reduction of monomethyl phthalates to the corresponding phthalide (B148349) using lithium aluminum hydride. researchgate.netacs.orgacs.org This demonstrates the ability to target one of the two carboxyl-derived functional groups for transformation while the other remains intact.

Table 1: Monomethyl Esterification of 3-Hydroxyphthalic Anhydride

| Reactant | Reagent | Products | Product Ratio (approx.) | Reference |

|---|

Diesterification of this compound involves the conversion of both carboxylic acid groups into ester groups. While direct synthesis from the acid is a standard esterification procedure, the saponification of the diester with one equivalent of sodium hydroxide (B78521) has been used as a method to produce the monomethyl ester, albeit in low yield. acs.org This implies the diester is a readily accessible precursor. The synthesis of various hydroxybenzoate esters is a common practice in organic chemistry, often employed to enhance the lipophilic properties of molecules. d-nb.info General methods for esterification, such as reaction with an alcohol in the presence of an acid catalyst, can be applied to form diesters of this compound. d-nb.info

Anhydride Formation and Interconversion with this compound

This compound can readily undergo intramolecular dehydration to form 3-hydroxyphthalic anhydride due to the ortho-positioning of its two carboxylic acid groups. scielo.org.mxgoogle.com This cyclic anhydride is a stable, crystalline solid and a valuable raw material for producing heat-resistant polymers like polyesters and polyimides, as well as for synthesizing pharmaceuticals. scielo.org.mxchemicalbook.com The formation of the anhydride is a reversible process. researchgate.net

The interconversion between the acid and its anhydride is governed by the presence or absence of water. The hydrolysis of 3-hydroxyphthalic anhydride regenerates this compound. ontosight.ai Conversely, the acid can be dehydrated to the anhydride, a common method for its preparation. google.com The thermochemical properties, including the enthalpies of formation for this interconversion, have been studied to understand the energetics of the reaction. scielo.org.mxresearchgate.netresearchgate.net

Table 2: Properties of 3-Hydroxyphthalic Anhydride

| Property | Value | Reference |

|---|---|---|

| Melting Point | 199-202 °C | chemicalbook.com |

| Molecular Formula | C₈H₄O₄ | chemicalbook.com |

| Molecular Weight | 164.12 g/mol | chemicalbook.com |

Hydroxyl Group Reactivity

The phenolic hydroxyl group on the aromatic ring of this compound provides another site for chemical modification, allowing for the synthesis of a different class of derivatives.

Acetylation and Other O-Derivatization Reactions

The hydroxyl group of this compound and its derivatives can undergo O-derivatization reactions, such as acetylation. Acetylation involves the reaction of the hydroxyl group with an acetylating agent, typically acetic anhydride, to form an acetate (B1210297) ester. uwimona.edu.jmlibretexts.org For instance, when the crude monomethyl ester of this compound is treated with acetic anhydride, a mixture of the monomethyl esters of 3-acetoxyphthalic acid is formed. acs.org This reaction is a common strategy to protect the hydroxyl group or to modify the molecule's biological or physical properties. The acetylation of phenols is often catalyzed by a small amount of strong acid. uwimona.edu.jm

Other O-derivatization reactions include the formation of ethers. For example, 3-methoxyphthalic anhydride is a valuable synthon in the total synthesis of certain antibiotics. tandfonline.com This indicates that the hydroxyl group of this compound or its precursors can be methylated, a process that converts the phenolic -OH group into a methoxy (B1213986) (-OCH₃) group.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-Acetoxyphthalic acid |

| This compound |

| 3-Hydroxyphthalic anhydride |

| 3-Methoxyphthalic anhydride |

| 3-methyl-3-hydroxyphthalate |

| Acetic anhydride |

| Lithium aluminum hydride |

| Methanol |

| Phthalic acid |

| Phthalide |

| Polyester (B1180765) |

| Polyimide |

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

3.2.2. Etherification Pathways 3.3. Aromatic Ring Functionalization 3.3.1. Electrophilic Aromatic Substitution (Theoretical Considerations) 3.3.2. Nucleophilic Aromatic Substitution (Theoretical Considerations)

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Advanced Characterization Methodologies for 3 Hydroxyphthalic Acid and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic molecules like 3-hydroxyphthalic acid, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering precise insights into molecular structure.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to its aromatic and acidic protons. The aromatic region would feature signals for the three protons on the benzene (B151609) ring. Due to their different electronic environments, they would appear as separate multiplets. The protons on the two carboxylic acid groups and the hydroxyl group are acidic and their signals are typically broad. Their chemical shifts are highly sensitive to the solvent used, concentration, and temperature.

Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Integration |

|---|---|---|---|

| Aromatic CH | ~7.0 - 8.0 | Multiplet (m) | 3H |

| Carboxylic Acid OH | >10 | Broad Singlet (br s) | 2H |

Note: Predicted values are based on typical chemical shift ranges for these functional groups. libretexts.org Actual values may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum for this compound will show eight distinct signals, corresponding to each unique carbon atom in the molecule. The carbons of the two carboxylic acid groups are expected to resonate at the lowest field (highest ppm value). The carbon atom attached to the hydroxyl group is also significantly deshielded. The remaining five aromatic carbons will have chemical shifts in the typical aromatic region (110-160 ppm).

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acids) | 165 - 175 |

| C-OH (Phenolic) | 155 - 160 |

Note: Predicted values are based on typical chemical shift ranges and data from similar compounds like 3-hydroxybenzoic acid. np-mrd.orgorganicchemistrydata.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the vibrations of its hydroxyl (O-H) and carbonyl (C=O) groups. Due to extensive hydrogen bonding between the carboxylic acid groups, which form dimers, the O-H stretching vibration appears as a very broad band.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong |

| O-H (Phenol) | Stretching | 3200 - 3600 | Broad, Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak |

| C=O (Carboxylic Acid) | Stretching | 1680 - 1720 | Strong, Sharp |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium-Weak |

Note: Data is based on characteristic vibrational frequencies for carboxylic acids and phenols. chemicalbook.comchemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues to its structure. The molecular weight of this compound is 182.13 g/mol . nih.gov In electron ionization mass spectrometry, the molecule is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions resulting from the loss of stable neutral molecules or radicals.

Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl group (-OH), the loss of a carboxyl group (-COOH), and decarboxylation (-CO₂). libretexts.org The presence of the hydroxyl group allows for the additional loss of a water molecule (H₂O).

Predicted Mass Spectrometry Fragmentation Data for this compound

| Ion | m/z Value | Identity |

|---|---|---|

| [M]⁺ | 182 | Molecular Ion |

| [M-H₂O]⁺ | 164 | Loss of water |

| [M-COOH]⁺ | 137 | Loss of a carboxyl group |

Note: Fragmentation is predictive and based on common patterns for similar functional groups. libretexts.orgyoutube.com

Thermochemical Investigations

Thermochemical studies are crucial for understanding the energetic properties and thermal stability of a compound and its derivatives. Detailed investigations have been performed on 3-hydroxyphthalic anhydride (B1165640), a key derivative. Techniques such as Differential Scanning Calorimetry (DSC), Knudsen effusion method, and Thermogravimetric Analysis (TGA) have been employed to determine its thermodynamic properties. scielo.org.mxscielo.org.mx

These studies revealed two key thermal processes for 3-hydroxyphthalic anhydride: sublimation and vaporization. The enthalpy of sublimation was determined over a temperature range of 400.15 K to 470.15 K, while the enthalpy of vaporization was measured between 476.15 K and 486.15 K. scielo.org.mxscielo.org.mx

Thermochemical Data for 3-Hydroxyphthalic Anhydride

| Property | Value | Method |

|---|---|---|

| Fusion Enthalpy | Determined | Differential Scanning Calorimetry (DSC) |

| Fusion Temperature | Determined | Differential Scanning Calorimetry (DSC) |

| Molar Enthalpy of Sublimation (at 298.15 K) | Determined | Knudsen Effusion & TGA |

| Molar Enthalpy of Vaporization (at 298.15 K) | Determined | Thermogravimetric Analysis (TGA) |

Source: Data pertains to 3-hydroxyphthalic anhydride as reported in thermochemical studies. scielo.org.mxscielo.org.mx

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3-hydroxyphthalic anhydride |

| 3-hydroxybenzoic acid |

| Phthalic Acid |

| Carbon monoxide |

| Carbon dioxide |

Determination of Enthalpies of Formation via Combustion Calorimetry

The standard molar enthalpy of formation (ΔfH°m) in the solid phase for derivatives of this compound, such as 3-hydroxyphthalic anhydride (3-HPA), is precisely determined using combustion calorimetry. researchgate.netsmf.mx This powerful technique measures the heat released during the complete combustion of the compound in a high-pressure oxygen environment.

In a typical experimental setup, a pellet of the sample is placed in a crucible within a combustion bomb, which is then filled with pure oxygen. The combustion is initiated, and the resulting temperature change of the surrounding water bath is meticulously measured. The energy equivalent of the calorimeter is determined beforehand by combusting a certified standard reference material, such as benzoic acid. scielo.org.mxscielo.org.mx The massic energy of combustion for the standard is a known value, allowing for precise calibration of the instrument. scielo.org.mx

From the measured temperature rise and the calibrated energy equivalent of the calorimeter, the gross heat of combustion is calculated. Corrections are then applied for factors like the combustion of the fuse wire and the formation of nitric acid from residual nitrogen, to obtain the standard internal energy of combustion (ΔcU°). This value is subsequently used to calculate the standard enthalpy of combustion (ΔcH°m) at a standard temperature of 298.15 K. scielo.org.mx

Finally, the standard molar enthalpy of formation of the solid compound (ΔfH°m(cr)) is derived using Hess's law. This calculation utilizes the experimentally determined standard enthalpy of combustion along with the known standard enthalpies of formation for the combustion products, namely carbon dioxide (CO₂) and water (H₂O). scielo.org.mx

Table 1: Combustion Calorimetry Data for 3-Hydroxyphthalic Anhydride (3-HPA) at T = 298.15 K

| Parameter | Value | Unit |

|---|---|---|

| Specific Energy of Combustion (Δcu°) | -19310.8 ± 3.6 | J·g⁻¹ |

| Molar Energy of Combustion (ΔcU°m) | -3130.8 ± 0.6 | kJ·mol⁻¹ |

| Molar Enthalpy of Combustion (ΔcH°m) | -3128.9 ± 0.6 | kJ·mol⁻¹ |

| Molar Enthalpy of Formation, solid (ΔfH°m(cr)) | -599.4 ± 1.1 | kJ·mol⁻¹ |

Data sourced from a study on 3-hydroxyphthalic anhydride. scielo.org.mx

Analysis of Phase Transitions (e.g., Fusion, Sublimation, Vaporization)

The phase transitions of this compound derivatives, including fusion (melting), sublimation, and vaporization, are critical thermochemical properties that can be analyzed using several advanced methodologies. smf.mxscielo.org.mxunirioja.es These techniques provide data on the temperatures at which these transitions occur and the energy changes associated with them.

Differential Scanning Calorimetry (DSC) Applications

Differential Scanning Calorimetry (DSC) is a primary technique for investigating thermal transitions like fusion. smf.mxscielo.org.mxunirioja.es In a DSC analysis, the difference in heat flow required to increase the temperature of a sample and an inert reference is measured as a function of temperature. rroij.com The instrument is calibrated for temperature and heat flow using a standard with a known melting point and enthalpy of fusion, such as Indium. scielo.org.mx

When the sample undergoes a thermal event like melting, a change in heat flow is detected and recorded as a peak on the DSC thermogram. The temperature at the peak of this endotherm corresponds to the fusion temperature (Tfus), and the area under the peak is directly proportional to the enthalpy of fusion (ΔlcrHm). researchgate.netunirioja.es Beyond fusion, DSC can also be employed to measure the molar heat capacity of the solid phase. scielo.org.mxscielo.org.mx

Table 2: Fusion Properties of 3-Hydroxyphthalic Anhydride (3-HPA) Determined by DSC

| Parameter | Value | Unit |

|---|---|---|

| Onset Fusion Temperature | 468.95 | K |

| Fusion Temperature (Tfus) | 470.15 | K |

| Enthalpy of Fusion (ΔlcrHm) | 26.8 ± 0.4 | kJ·mol⁻¹ |

Data sourced from a study on 3-hydroxyphthalic anhydride. scielo.org.mx

Knudsen Effusion Method for Sublimation Enthalpy

The Knudsen effusion method is a classic and reliable technique for determining the sublimation enthalpy (ΔgcrHm) by measuring the vapor pressure of a solid as a function of temperature under high vacuum conditions. researchgate.netsmf.mxunirioja.es The sample is placed in a Knudsen cell, which is a small container with a tiny orifice. When heated, molecules effuse through the orifice into the vacuum.

The rate of mass loss through the orifice is measured at various temperatures. This rate is directly related to the vapor pressure of the substance at that temperature. By plotting the natural logarithm of the vapor pressure (or the rate of mass loss) against the inverse of the absolute temperature (1/T), the enthalpy of sublimation can be calculated from the slope of the resulting line, based on the Clausius-Clapeyron equation. researchgate.net Research on 3-hydroxyphthalic anhydride has successfully used this method to determine its molar enthalpy of sublimation at 298.15 K. scielo.org.mxscielo.org.mx

Thermogravimetric Analysis (TGA) for Sublimation and Vaporization Enthalpies

Thermogravimetric Analysis (TGA) is another valuable tool for studying phase transitions that involve a change in mass, such as sublimation and vaporization. smf.mxscielo.org.mxunirioja.es The TGA instrument measures the mass of a sample as a function of temperature or time in a controlled atmosphere. scielo.org.mx

For a compound like 3-hydroxyphthalic anhydride, the TGA thermogram can show distinct mass loss steps corresponding to different thermal events. scielo.org.mx If a mass loss occurs at temperatures below the melting point, it corresponds to sublimation. scielo.org.mx Conversely, mass loss occurring at temperatures above the melting point is attributed to vaporization. scielo.org.mx

By analyzing the rate of mass loss as a function of temperature within these specific ranges, it is possible to determine the molar enthalpies of both sublimation (ΔgcrHm) and vaporization (ΔglHm). researchgate.netunirioja.es The values obtained at the average temperature of the experiment can then be corrected to the standard temperature of 298.15 K. scielo.org.mx

Table 3: Sublimation and Vaporization Enthalpies for 3-Hydroxyphthalic Anhydride (3-HPA) from TGA

| Parameter | Temperature Range (K) | Enthalpy at Tavg (kJ·mol⁻¹) | Enthalpy at 298.15 K (kJ·mol⁻¹) |

|---|---|---|---|

| Sublimation (ΔgcrHm) | 400.15 - 470.15 | 115.3 ± 1.7 | 124.9 ± 1.7 |

| Vaporization (ΔglHm) | 476.15 - 486.15 | 88.3 ± 1.3 | 98.1 ± 1.3 |

Data sourced from a study on 3-hydroxyphthalic anhydride. scielo.org.mx

Computational Studies and Theoretical Insights on 3 Hydroxyphthalic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 3-hydroxyphthalic acid at the electronic level. These methods provide a detailed picture of the molecule's stability, reactivity, and thermodynamic properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of chemical properties. For this compound, DFT calculations are instrumental in understanding its reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability. irjweb.com

Molecular Electrostatic Potential (MEP) maps, also generated through DFT calculations, visualize the charge distribution across the molecule. researchgate.net These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. In this compound, the electron-rich regions, such as those around the oxygen atoms of the hydroxyl and carboxyl groups, are identified as potential sites for electrophilic attack, while electron-deficient areas are prone to nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are illustrative and represent typical energies for similar aromatic carboxylic acids as specific DFT data for this compound is not widely published.

Ab Initio Methods for Energetic Parameters

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These calculations are crucial for determining the energetic parameters of a molecule with high accuracy. For molecules related to this compound, such as its anhydride (B1165640), ab initio methods like the Gaussian-3 (G3) and Gaussian-4 (G4) theories have been employed to determine energies at 0 K and enthalpies at 298.15 K. nist.gov From these energies, the gas-phase enthalpies of formation can be calculated. nist.gov

The standard enthalpy of formation (ΔfH°) is a key thermodynamic quantity that indicates the stability of a compound relative to its constituent elements in their standard states. The calculation of Gibbs free energy of formation (ΔGf°) can also be derived from enthalpy and entropy values, providing a measure of the spontaneity of the compound's formation. wikipedia.orgresearchgate.net

Table 2: Energetic Parameters for 3-Hydroxyphthalic Anhydride

| Parameter | Value (kJ/mol) |

| Standard Molar Enthalpy of Formation in Gas Phase (G3MP2) | -534.5 ± 4.4 |

| Standard Molar Enthalpy of Formation in Gas Phase (G4) | -537.1 ± 4.4 |

Source: Data from a study on 3-hydroxyphthalic anhydride, a closely related derivative of this compound. nist.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend the understanding of this compound from a static electronic picture to a dynamic system, providing insights into its conformational flexibility and reaction pathways.

Prediction of Spectroscopic Properties

Computational methods are widely used for the prediction of various spectroscopic properties, which can then be compared with experimental data for validation. For instance, the vibrational frequencies in Infrared (IR) and Raman spectra can be calculated using DFT. These calculations help in the assignment of experimental spectral bands to specific molecular vibrations. For related molecules like phthalic anhydride, DFT calculations at the B3LYP/6-311++G(d,p) level have been shown to provide vibrational wavenumbers that are in good agreement with experimental data. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. acs.org The prediction of these spectroscopic properties is a valuable tool for structural elucidation and for understanding the electronic environment of the nuclei within the molecule.

Analysis of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. For carboxylic acids, a common reaction is decarboxylation. Theoretical studies on the decarboxylation of related acids have elucidated the transition states and intermediates involved in these processes. masterorganicchemistry.comnih.gov For instance, in the decarboxylation of β-keto acids, a cyclic transition state is often proposed. masterorganicchemistry.com

For this compound, computational analysis could be employed to investigate the mechanisms of reactions such as esterification, decarboxylation, or anhydride formation. By mapping the potential energy surface of a reaction, the structures of transition states can be located, and the activation energies can be calculated. This information is critical for understanding the kinetics and feasibility of a reaction pathway. Theoretical studies on the Pd-catalyzed decarboxylative Heck reaction of benzoic acids have shown that decarboxylation is the rate-limiting step. acs.org

Conformational Analysis and Molecular Dynamics Simulations (Theoretical Considerations)

The presence of rotatable bonds in this compound, specifically the C-C bonds connecting the carboxyl groups and the C-O bond of the hydroxyl group to the benzene (B151609) ring, allows for multiple conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space. For hydroxybenzoic acids, it has been shown that the number and stability of conformers are influenced by the potential for intramolecular hydrogen bonding. mdpi.comresearchgate.netnih.gov In this compound, intramolecular hydrogen bonds can form between the hydroxyl group and an adjacent carboxyl group, or between the two carboxyl groups.

Molecular dynamics (MD) simulations can provide a deeper understanding of the conformational landscape and dynamics of this compound in different environments, such as in solution. nih.gov MD simulations track the movements of atoms over time, governed by a force field that describes the potential energy of the system. researchgate.netnih.gov These simulations can reveal the flexibility of the molecule, the lifetimes of intramolecular hydrogen bonds, and the interactions with solvent molecules. nih.gov For related dihydroxybenzoic acids, MD simulations have indicated that the extent of intramolecular bonding has a significant impact on their solid-phase formation. nih.gov

Polymorphism and Crystal Energy Landscapes (Applicable to Related Hydroxybenzoic Acids)

Computational prediction has proven to be a powerful tool in identifying potential polymorphs that may not be observed under standard experimental conditions. rsc.org For instance, a computational study of 3-hydroxybenzoic acid suggested the existence of more than the two known polymorphs, which spurred further experimental investigation. rsc.org

Detailed Research Findings

Research on 3-hydroxybenzoic acid has successfully identified and characterized three polymorphs, designated as forms I, II, and III. rsc.org Computational predictions were instrumental in guiding the experimental search for the third polymorph. rsc.org

The stability of these polymorphs has been a key area of investigation. Through a combination of calorimetric measurements and lattice energy minimizations, it was determined that the three polymorphs of 3HBA are close in energy. rsc.org The analysis, including Differential Scanning Calorimetry (DSC) and solution calorimetry, concluded that the relationship between polymorphs I/II and I/III is monotropic, with form I being the most stable polymorph across the entire temperature range. rsc.orgnih.gov A monotropic system is one where a single polymorph is the most stable under all conditions, and other polymorphs are metastable.

The crystal structures of these polymorphs reveal different hydrogen-bonding motifs. Form I of 3HBA is characterized by a carboxylic acid dimer-based structure. In contrast, the metastable forms II and III share a common hydrogen-bonded ladder motif. rsc.org Despite being metastable, forms II and III demonstrate storage stability when they are phase pure. rsc.org

The generation of a crystal energy landscape is a critical component of computational polymorph prediction. For 3HBA, crystal structures were generated using the CrystalPredictor software, followed by lattice energy minimizations with DMACRYS using distributed multipoles. rsc.org This approach helps to identify the most energetically favorable crystal packing arrangements. The Helmholtz free energies can also be estimated to further refine the understanding of the stability of the predicted structures at different temperatures. rsc.org

The study of polymorphism extends to other hydroxybenzoic acids as well. For example, research on p-hydroxybenzoic acid has explored the effect of intermolecular hydrogen bonding on controlling proton order versus disorder within the carboxylic acid dimer motif, which is a key factor in its polymorphic behavior. nih.gov

Below is a data table summarizing the findings on the polymorphs of 3-hydroxybenzoic acid.

| Property | Form I | Form II | Form III |

| Stability | Most Stable | Metastable | Metastable |

| Thermodynamic Relationship to Form I | - | Monotropic | Monotropic |

| Hydrogen-Bonding Motif | Carboxylic Acid Dimer | Hydrogen-Bonded Ladder | Hydrogen-Bonded Ladder |

| Storage Stability | Stable | Stable (if phase pure) | Stable (if phase pure) |

This table summarizes the key characteristics and relationships of the three known polymorphs of 3-hydroxybenzoic acid based on experimental and computational studies. rsc.orgrsc.org

Derivatives of 3 Hydroxyphthalic Acid and Their Research Applications

Methyl Esters and Their Selective Chemical Transformations

A key area of research involving these esters is their selective transformation. For instance, studies have focused on the selective reduction of the monomethyl esters of 3-hydroxyphthalic acid. researchgate.net Research has demonstrated that the selective reduction of monomethyl phthalates can be achieved using reagents like lithium aluminum hydride. researchgate.net This selectivity is crucial as it allows for the controlled formation of hydroxy-methyl-functionalized aromatic compounds, which are valuable synthons for more complex molecules. The ability to selectively react one ester group while leaving the other and the hydroxyl group intact is a powerful tool in multi-step organic synthesis. researchgate.net

Further transformations can be applied to the methyl esters. For example, the hydroxyl group can be converted into a trichloroacetimidate (B1259523) or an acetate (B1210297), which can then undergo coupling reactions with other nucleophiles to form new carbon-carbon bonds. nih.gov This strategy has been used to synthesize a variety of propanoate derivatives. nih.gov Such selective transformations highlight the utility of this compound methyl esters as versatile platforms for creating diverse molecular architectures.

Anhydride (B1165640) Derivatives in Polymer Science and Materials Research

3-Hydroxyphthalic anhydride, formed by the intramolecular dehydration of this compound, is a key derivative with significant applications in materials science. nih.govresearchgate.net The anhydride functionality is highly reactive and readily participates in polymerization and modification reactions.

Properties of 3-Hydroxyphthalic Anhydride

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₈H₄O₄ | researchgate.netacs.org |

| Molecular Weight | 164.11 g/mol | researchgate.netlibretexts.org |

| Appearance | Beige or white crystalline solid | acs.org |

| Melting Point | 199-202 °C | nih.gov |

| CAS Number | 37418-88-5 | researchgate.netacs.org |

The development of high-performance, heat-resistant polymers is a critical area of materials science, with applications ranging from aerospace to electronics. nih.gov 3-Hydroxyphthalic anhydride serves as a valuable monomer or curing agent in the synthesis of several classes of these advanced polymers. rsc.org

Epoxy Resins: Anhydrides are a major class of curing agents for epoxy resins, used to create materials with high thermal stability, exceptional chemical resistance, and excellent electrical insulating properties. nih.gov The anhydride ring opens upon reaction with a hydroxyl group, initiating a polymerization process that cross-links the epoxy resin into a rigid three-dimensional network. The incorporation of aromatic structures, like that from 3-hydroxyphthalic anhydride, into the polymer backbone generally enhances the thermal and mechanical properties of the final thermoset material. acs.org The hydroxyl group on the 3-hydroxyphthalic anhydride molecule can also participate in the curing reaction, potentially influencing the cross-linking density and final properties of the cured resin.

Polyesters: Wholly aromatic polyesters are known for their high melting points and thermal stability, though they can be difficult to process. 3-Hydroxyphthalic anhydride can be used as a monomer in the synthesis of polyesters through polycondensation reactions. acs.org For example, it can be reacted with diols (like ethylene (B1197577) glycol) or triols (like glycerol) to form either linear or cross-linked polyester (B1180765) networks, respectively. The inclusion of the rigid aromatic ring and the polar hydroxyl group can significantly influence the polyester's properties, such as its glass transition temperature, solubility, and mechanical strength.

The chemical modification of proteins is a vital tool for studying their structure and function, as well as for developing new therapeutic and diagnostic agents. Dicarboxylic anhydrides are well-established reagents for modifying proteins, specifically by reacting with the primary amino groups of lysine (B10760008) residues and the N-terminus of the protein. nih.gov This reaction, known as acylation, is highly chemoselective for these amino groups under mildly basic conditions. nih.gov

The reaction involves the nucleophilic attack of the unprotonated ε-amino group of a lysine residue on one of the carbonyl carbons of the anhydride ring. nih.gov This opens the ring and forms an amide bond, covalently attaching the molecule to the protein. A key consequence of this modification is the conversion of the positively charged amino group (-NH₃⁺) into a negatively charged carboxylate group (-COO⁻) at neutral pH. nih.gov This significant change in charge can alter a protein's isoelectric point, solubility, and conformation.

While specific studies on 3-hydroxyphthalic anhydride are not prevalent, the general reactivity of phthalic anhydrides with proteins is documented. nih.gov It is expected that 3-hydroxyphthalic anhydride would react similarly, introducing a hydroxy-substituted benzoyl group onto lysine residues. This modification could be used to introduce a new functional group (the phenol) for subsequent labeling or to study the role of specific lysine residues in protein function. The reversible nature of some anhydride modifications (e.g., with citraconic anhydride) is a useful feature, although the modification with phthalic anhydride is generally stable. nih.gov

Role as a Synthon in Complex Molecule Synthesis

A synthon is a conceptual unit within a molecule that assists in the planning of a synthesis. This compound and its derivatives serve as valuable synthons for constructing complex, biologically active molecules due to their pre-functionalized aromatic core.

Anthracycline antibiotics are a class of potent chemotherapeutic agents used in cancer treatment. Their molecular structure is complex, featuring a tetracyclic aglycone attached to a sugar moiety. The synthesis of these molecules is a significant challenge in organic chemistry. While not typically a direct starting material in established industrial syntheses, the structural motif of this compound is conceptually relevant to the construction of the anthracycline core.

The synthesis of anthracyclines often involves building the polycyclic aromatic system through various annulation and cyclization strategies. A highly functionalized aromatic building block, such as a derivative of this compound, could conceptually serve as a synthon for one of the aromatic rings (e.g., the "D" ring) of the anthracycline skeleton. The pre-installed hydroxyl and carboxylate functionalities could be strategically manipulated during the synthesis to install the necessary substituents found in the final natural product or its analogues. The development of novel synthetic routes for these important drugs may explore such synthons to improve efficiency or to create new derivatives.

A direct and significant application of this compound as a synthon is in the production of the herbicide Pyriminobac-methyl. nih.gov This herbicide is widely used for weed control in rice fields and functions by inhibiting the acetolactate synthase enzyme.

Recent research has developed a more environmentally friendly and safer synthetic route for Pyriminobac-methyl that utilizes 3-hydroxyphthalic anhydride as a key intermediate. nih.gov Traditional methods often involved hazardous reagents like n-butyl lithium or diazotization reactions. The new process avoids these issues.

The synthesis begins with 3-chlorophthalic anhydride, which is converted to 3-hydroxyphthalic anhydride. nih.gov This key intermediate then undergoes a series of reactions to build the final herbicide molecule.

Key Synthesis Steps for Pyriminobac-methyl from 3-Hydroxyphthalic Anhydride

| Step | Reactant | Product | Yield | Source |

|---|---|---|---|---|

| 1 | 3-Hydroxyphthalic anhydride | 2-acetyl-6-hydroxybenzoic acid (after reaction with diethyl malonate and hydrolysis) | 60% (for acylation), 80% (for hydrolysis) | nih.gov |

| 2 | 2-acetyl-6-hydroxybenzoic acid | 2-acetyl-6-hydroxybenzoic acid methyl ester (after esterification) | 90% | |

| 3 | 2-acetyl-6-hydroxybenzoic acid methyl ester | 2-hydroxy-6-(1-methoxyiminoethyl)benzoic acid methyl ester (after imidization) | 88% |

| 4 | 2-hydroxy-6-(1-methoxyiminoethyl)benzoic acid methyl ester | Pyriminobac-methyl (after reaction with 2-methylsulfonyl-4,6-dimethoxypyrimidine) | 87% | |

This synthetic pathway demonstrates the practical value of 3-hydroxyphthalic anhydride as a crucial building block in the agrochemical industry, enabling a greener manufacturing process for an important herbicide. nih.gov

Biochemical and Environmental Significance Limited to Phthalic Acid Context

Enzymatic Pathways and Biotransformations (Limited to Phthalic Acid Degradation if identified)

The microbial degradation of phthalic acid (PA) is a critical process for the removal of this widespread environmental pollutant. This breakdown is primarily accomplished through distinct enzymatic pathways in aerobic and anaerobic microorganisms.

Under aerobic conditions, the degradation of phthalate (B1215562) is typically initiated by multicomponent enzyme systems known as phthalate dioxygenases (PDOs). These enzymes catalyze the dihydroxylation of the aromatic ring. In well-studied bacteria like Comamonas testosteroni and Burkholderia cepacia, PDOs convert phthalate into cis-4,5-dihydro-4,5-dihydroxyphthalate. nih.gov This intermediate is then dehydrogenated to 4,5-dihydroxyphthalic acid, which is subsequently decarboxylated to form protocatechuic acid, a central intermediate in the degradation of many aromatic compounds. nih.gov In other bacteria, particularly from the actinobacterial group, phthalate 3,4-dioxygenases are found, which lead to the formation of 3,4-dihydroxyphthalic acid, which also feeds into the protocatechuate pathway. nih.gov

Anaerobic degradation of phthalate follows a fundamentally different route. It involves the activation of phthalic acid to phthaloyl-CoA, which is then decarboxylated to benzoyl-CoA, another key intermediate in anaerobic aromatic metabolism.

Within the extensively documented enzymatic pathways for phthalic acid degradation, 3-hydroxyphthalic acid is not identified as a common or central intermediate . The primary routes of aerobic degradation involve the formation of dihydroxy derivatives of phthalic acid (e.g., 4,5-dihydroxyphthalic acid or 3,4-dihydroxyphthalic acid) rather than a monohydroxylated intermediate like this compound. nih.gov

Degradation Pathways and Environmental Fate (If specific to phthalic acids)

The environmental fate of phthalic acids is intrinsically linked to their susceptibility to microbial degradation. Phthalic acid esters (PAEs), the parent compounds from which phthalic acid is derived through hydrolysis, are considered significant environmental contaminants. nih.gov The initial and rate-limiting step in their environmental breakdown is often the hydrolysis of the ester bonds to release the phthalic acid core and the corresponding alcohols.

Once formed, the environmental persistence of phthalic acid is largely determined by the presence and activity of microorganisms capable of aromatic ring cleavage. The aerobic degradation pathways are highly efficient and widespread in soil and aquatic environments. The conversion of phthalate to central metabolites like protocatechuate allows for the complete mineralization of the aromatic ring into carbon dioxide and water, incorporating the carbon and energy into microbial biomass. nih.gov

Due to the lack of evidence for this compound as a significant intermediate in these pathways, its specific environmental fate following formation is not well-documented. It is plausible that if formed, it would be susceptible to further microbial attack by enzymes that act on hydroxylated aromatic compounds, but specific pathways for its degradation have not been elucidated.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes

While traditional methods for synthesizing 3-hydroxyphthalic acid, such as the oxidation of 3-methylphthalic acid or the hydrolysis of 3-phthalic anhydride (B1165640), are established, current research is aimed at developing more efficient, scalable, and environmentally benign processes. ontosight.ai

A significant development is the creation of novel methods for producing its key derivative, 3-hydroxyphthalic anhydride. One patented industrial-scale process involves the reaction of an anhydrous 3-halophthalic acid with an alkali metal bicarbonate in an inert solvent, facilitated by a phase-transfer catalyst. google.com This method is advantageous as it avoids harsh conditions and uses readily available materials. google.com Another patented route involves a multi-step process starting with the oxidation of a compound like 1-methoxy-2-ethyl-3-toluene to yield 3-methoxyl phthalic acid. This intermediate is then converted to this compound, which subsequently undergoes dehydration and condensation to produce 3-hydroxyphthalic anhydride with high yield and purity. patsnap.com

Looking forward, biosynthetic approaches represent a frontier in chemical manufacturing. While not yet applied directly to this compound, recent successes in the de novo biosynthesis of related compounds highlight future possibilities. For instance, researchers have engineered S. cerevisiae to produce 2-hydroxyterephthalic acid from glucose by introducing enzymes that convert the intermediate 3-hydroxybenzoic acid (3-HBA) via an enzymatic Kolbe–Schmitt reaction. nih.gov This harnesses cellular machinery for CO2 fixation and demonstrates the potential for developing microbial cell factories for producing complex aromatic acids, a strategy that could be adapted for this compound in the future. nih.gov

Exploration of Advanced Materials Applications

The functional groups of this compound—two carboxylic acids and a phenolic hydroxyl group—make it and its anhydride derivative highly valuable monomers for creating advanced polymers with desirable properties. ontosight.aiscielo.org.mx

A primary application area is in the production of high-performance, heat-resistant polymers. 3-Hydroxyphthalic anhydride is explicitly used as a raw material or modifying agent for resins such as polyesters, polyimides, poly(ether imide)s, and epoxy resins. patsnap.comscielo.org.mxchemicalbook.com The incorporation of this monomer can enhance thermal stability and other critical properties of the final material. google.comscielo.org.mx Research into wholly aromatic copolyesters based on the related 3-hydroxybenzoic acid has shown the ability to produce amorphous polymers with high glass transition temperatures (up to 190 °C) and thermal decomposition temperatures above 450 °C, underscoring the utility of meta-hydroxylated benzoic acid structures in creating thermally robust materials. nih.gov

Furthermore, there is potential for this compound to be used in the development of new materials like biodegradable plastics, addressing the growing demand for sustainable polymers. ontosight.ai

Deeper Elucidation of Biological Interactions and Mechanisms

The biological significance of this compound is an area of expanding research, primarily focused on its role as a metabolite and as a precursor for pharmacologically active molecules.

It is a known metabolite of certain phthalic acid esters, which are widely used as plasticizers and are recognized as endocrine disruptors. ontosight.ai The study of its formation and subsequent pathways in organisms is crucial for understanding the metabolism and environmental impact of these ubiquitous xenobiotics. ontosight.ai

Of significant interest is the use of 3-hydroxyphthalic anhydride as a starting material for drugs with a wide range of potential therapeutic uses. scielo.org.mx Research has shown that it can serve as a raw material to obtain compounds with potential applications as anticancer, antimicrobial, and antiviral agents, including for the treatment of herpes and HIV. patsnap.comscielo.org.mx For example, 3-Hydroxyphthalic Anhydride has been used to modify human serum albumin, creating a conjugate with high potency as a microbicide for preventing the sexual transmission of HIV. chemicalbook.com It is also a reagent in the synthesis of inhibitors of NF-κB, a protein complex that controls transcription of DNA, cytokine production and cell survival. chemicalbook.com The broad biological activities reported for derivatives of the parent molecule, 3-hydroxybenzoic acid—including antimicrobial, anti-inflammatory, antioxidant, and nematicidal properties—further suggest that this compound derivatives are a promising scaffold for drug discovery. rasayanjournal.co.in

Advanced Computational Characterization

Advanced computational methods are becoming indispensable for accelerating the discovery and characterization of new materials and molecules, and this compound is no exception. These in silico techniques provide deep insights into the compound's properties and interactions, guiding experimental work.

A prime example is the detailed thermochemical investigation of 3-hydroxyphthalic anhydride. scielo.org.mx In a recent study, experimental values for properties like fusion enthalpy, sublimation enthalpy, and heat capacity were determined using techniques such as Differential Scanning Calorimetry (DSC), Knudsen effusion, and combustion calorimetry. scielo.org.mxscielo.org.mxresearchgate.net These experimental results were then compared against theoretical values for the gas-phase enthalpy of formation calculated using high-level quantum chemistry methods, specifically the Gaussian-3 (G3) and Gaussian-4 (G4) theories. scielo.org.mxscielo.org.mxresearchgate.net This combination of experimental and computational work provides a robust and precise thermochemical profile essential for process design and safety. scielo.org.mx

| Property | Method | Value |

|---|---|---|

| Molar Enthalpy of Formation (solid phase, 298.15 K) | Combustion Calorimetry | -(598.8 ± 2.6) kJ·mol⁻¹ |

| Molar Enthalpy of Sublimation (298.15 K) | Knudsen Effusion | (120.3 ± 1.1) kJ·mol⁻¹ |

| Molar Enthalpy of Formation (gas phase, 298.15 K) | Experimental (from solid phase and sublimation data) | -(478.5 ± 2.8) kJ·mol⁻¹ |

| Molar Enthalpy of Formation (gas phase, 298.15 K) | Computational (G3 Theory) | -478.8 kJ·mol⁻¹ |

| Molar Enthalpy of Formation (gas phase, 298.15 K) | Computational (G4 Theory) | -480.1 kJ·mol⁻¹ |

Furthermore, computational studies on the closely related 3-hydroxybenzoic acid have demonstrated the power of these methods to predict and characterize solid-state forms (polymorphs). rsc.org Following a computational prediction that more than two polymorphs of 3-hydroxybenzoic acid could exist, an experimental investigation successfully identified and characterized a third, previously unknown form. rsc.org Such studies, which involve crystal structure prediction and lattice energy calculations, are vital for understanding and controlling the physical properties of materials in pharmaceuticals and fine chemicals. rsc.org These computational approaches are directly applicable to this compound for exploring its solid-state landscape and designing novel crystalline materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-hydroxyphthalic anhydride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclodehydration of 3-hydroxyphthalic acid under anhydrous conditions. Key parameters include temperature (80–120°C), use of acetic anhydride as a dehydrating agent, and inert atmosphere (N₂/Ar) to prevent hydrolysis . Purification via recrystallization (e.g., using dry acetone) or vacuum sublimation is critical to achieve >98% purity. Impurities like unreacted acid or residual solvents must be monitored using HPLC or NMR .

Q. How should 3-hydroxyphthalic anhydride be stored to ensure stability, and what analytical methods confirm degradation?

- Methodological Answer : The compound is moisture-sensitive and hydrolyzes to this compound in aqueous environments. Storage requires desiccants (e.g., silica gel) at 2–8°C in airtight containers . Degradation is assessed via FT-IR (loss of anhydride C=O stretch at ~1850 cm⁻¹) or mass spectrometry (detection of hydrolysis products). Regular Karl Fischer titration ensures <0.1% water content in stored batches .

Q. What spectroscopic techniques are most effective for characterizing 3-hydroxyphthalic anhydride?

- Methodological Answer :

- ¹H/¹³C NMR : Assign hydroxyl (δ 10–12 ppm, broad) and aromatic protons (δ 7.2–8.5 ppm). Anhydride carbonyls appear as distinct singlets in ¹³C NMR (~165–170 ppm) .

- XRD : Confirms crystalline structure; anhydride forms monoclinic crystals with P2₁/c symmetry .

- HPLC : Quantifies purity using a C18 column (acetonitrile/0.1% TFA mobile phase) .

Advanced Research Questions

Q. How does 3-hydroxyphthalic anhydride modify biomolecules (e.g., proteins), and what are the implications for antiviral activity?

- Methodological Answer : The anhydride reacts with primary amines (e.g., lysine residues) in proteins like ovalbumin or serum albumin, forming stable amide bonds. Reaction conditions (pH 7.4, 25°C, 2h) are optimized to retain protein conformation . Modified proteins (e.g., HP-OVA) inhibit HIV-1 entry by blocking gp120-CD4 interactions, validated via:

- Surface Plasmon Resonance (SPR) : Measures binding affinity to viral glycoproteins.

- In vitro infectivity assays : TZM-bl cells + luciferase reporter system quantify viral inhibition (IC₅₀ ~0.5–2 µM) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for 3-hydroxyphthalic anhydride derivatives?

- Methodological Answer : Variability in antiviral efficacy arises from differences in:

- Derivatization efficiency : Quantify amine modification via TNBS assay or MALDI-TOF MS.

- Batch-to-batch stability : Monitor anhydride hydrolysis during storage using FT-IR .

- Cell-line specificity : Compare results across primary cells (e.g., PBMCs) and engineered lines (e.g., TZM-bl) to assess translational relevance .

Q. Can 3-hydroxyphthalic anhydride be integrated into polymeric drug-delivery systems, and how does its reactivity influence release kinetics?

- Methodological Answer : The anhydride copolymerizes with PEG or PLGA to form pH-sensitive hydrogels. Reaction kinetics (e.g., ring-opening polymerization) are studied via:

- GPC : Monitors molecular weight distribution.

- DSC : Analyzes glass transition temperature (Tg) shifts due to crosslinking.

- In vitro release assays : Use fluorescently tagged drugs (e.g., doxorubicin) to model pH-dependent release in simulated physiological conditions .

Methodological Design & Data Analysis

Q. How to design a study evaluating the cytotoxicity of 3-hydroxyphthalic anhydride-modified compounds?

- Methodological Answer :

- Cell viability assays : Use MTT/WST-1 on human vaginal epithelial cells (VK2/E6E7) and Lactobacillus crispatus to assess selectivity .

- ROS detection : Employ DCFH-DA fluorescence to quantify oxidative stress.

- Statistical analysis : Apply two-way ANOVA to compare treated vs. control groups, with post-hoc Tukey tests for multiple comparisons .

Q. What computational tools predict the reactivity of 3-hydroxyphthalic anhydride in novel chemical environments?

- Methodological Answer :

- DFT calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set models electrophilic carbonyl reactivity.

- Molecular docking (AutoDock Vina) : Predicts interactions between modified proteins and viral targets (e.g., HIV-1 gp120) .

- QSPR models : Correlate anhydride electronic parameters (HOMO/LUMO) with experimental reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro